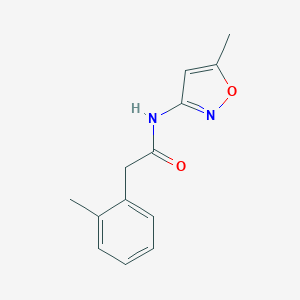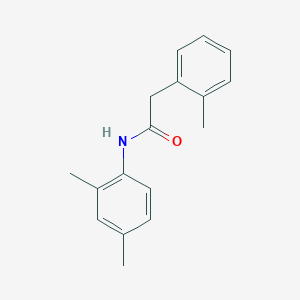![molecular formula C14H19N3S B240072 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B240072.png)
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a triazole derivative that has been found to have potential therapeutic effects in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic effects in the treatment of various diseases. It has been found to have antitumor, antifungal, and antibacterial properties. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have antioxidant and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione is still not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including tyrosinase, xanthine oxidase, and cyclooxygenase-2. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to have low toxicity levels in vitro. However, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to use in certain experiments. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has not been extensively studied in vivo, which limits its potential use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of research could focus on the development of new synthesis methods to improve the yield and purity of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. Another area of research could focus on the potential use of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione in the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential side effects.
Synthesemethoden
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-methylpropyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic acid to form 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Eigenschaften
Produktname |
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione |
|---|---|
Molekularformel |
C14H19N3S |
Molekulargewicht |
261.39 g/mol |
IUPAC-Name |
5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H19N3S/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-15-14(18)17-16-13/h4-7,9-10H,8H2,1-3H3,(H2,15,16,17,18) |
InChI-Schlüssel |
CGOSBPJFRUGXNN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=S)NN2 |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=S)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)




![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)




